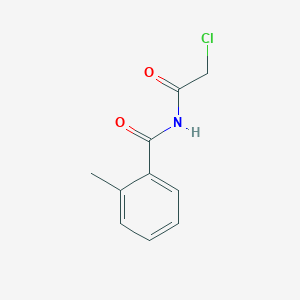
N-(2-chloroacetyl)-2-methylbenzamide
Overview
Description
N-(2-chloroacetyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Drug Development:
- Balaglitazone, an antihyperglycemic agent, was synthesized using a process that involved the reaction of N-methylbenzamide with 2-chloroacetyl chloride, showing the utility of similar compounds in medicinal chemistry (Zhong, 2012).
- N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides, similar to N-(2-chloroacetyl)-2-methylbenzamide, reacted with thiosemicarbazides to produce derivatives used in various applications, highlighting the versatility of such compounds (Balya et al., 2008).
Pharmacokinetics and Safety Studies:
- A review of N,N-diethyl-3-methylbenzamide (DEET), a compound structurally similar to this compound, focused on its pharmacokinetics, formulation, and safety, indicating the importance of such studies for related compounds (Qiu et al., 1998).
Photocatalytic Applications:
- Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a compound with some structural similarities, using dynamic DSC curves to predict thermal stability, suggests potential applications in photocatalytic processes (Cong & Cheng, 2021).
Toxicological Studies:
- The study on DEET, which shares some structural features with this compound, revealed its inhibition of cholinesterase activity in insect and mammalian nervous systems, pointing to the importance of toxicological studies for such compounds (Corbel et al., 2009).
Molecular Dynamics and Structural Analysis:
- Structural and electronic structure differences due to O–H···O and O–H···S bond formation in benzamide derivatives, like this compound, were studied using density functional theory, providing insights into the molecular properties of these compounds (Jezierska et al., 2009).
properties
IUPAC Name |
N-(2-chloroacetyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7-4-2-3-5-8(7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGWYAWJQYXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



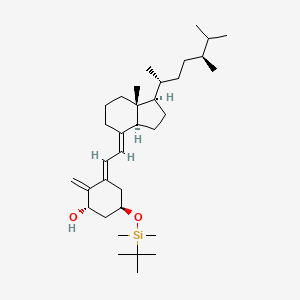

![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
![1-(3-amino-4-methylphenyl)-9-(furan-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090825.png)
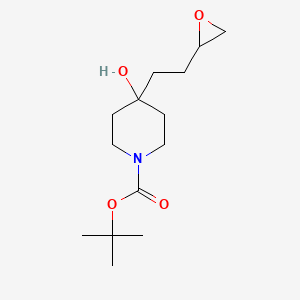
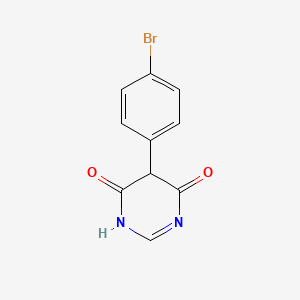
![Carbamic acid, N-[(propylamino)sulfonyl]-, phenylmethyl ester](/img/structure/B8090863.png)
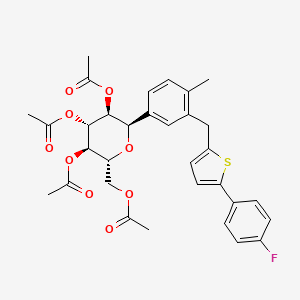
![[(1S)-1-phenylethyl]azanium;2-[[(1S,2S,6S,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]oxycarbonyl]benzoate](/img/structure/B8090872.png)
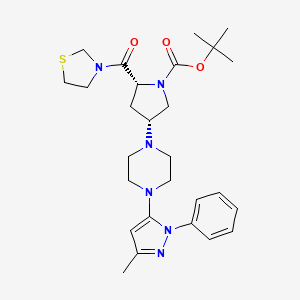

![benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B8090905.png)
![methyl 4-fluoro-5-((2-fluorophenyl)amino)-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B8090910.png)
